5-(Pyridin-2-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both pyridine and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)imidazolidine-2,4-dione can be achieved through a multi-step process. One common method involves the condensation of pyridine-2-carboxaldehyde with urea under acidic conditions to form the imidazolidine ring . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the imidazolidine ring.
Reduction: Reduced imidazolidine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
5-(Pyridin-2-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione: Similar structure but with a methyl group on the imidazolidine ring.
5,5-Diphenylimidazolidine-2,4-dione: Features phenyl groups instead of a pyridine ring.
5,5-Dimethylimidazolidine-2,4-dione: Contains two methyl groups on the imidazolidine ring.
Uniqueness
5-(Pyridin-2-yl)imidazolidine-2,4-dione is unique due to the presence of both pyridine and imidazolidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-pyridin-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)5-3-1-2-4-9-5/h1-4,6H,(H2,10,11,12,13) |
InChI Key |
KIRJLZYHKDPKEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.